Cas no 1286671-07-5 (D-azidoalanine CHA salt)

D-azidoalanine CHA salt Chemical and Physical Properties
Names and Identifiers
-
- D-azidoalanine CHA salt
- N3-D-Ala-OH.CHA
-
- Inchi: 1S/C6H13N.C3H5N3O2/c7-6-4-2-1-3-5-6;1-2(3(7)8)5-6-4/h6H,1-5,7H2;2H,1H3,(H,7,8)/t;2-/m.1/s1
- InChI Key: CGKQKHCXMKZFEF-ARGLLVQISA-N
- SMILES: NC1CCCCC1.[C@@H](C)(C(=O)O)N=[N+]=[N-]
D-azidoalanine CHA salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR263-1g |
D-azidoalanine CHA salt |
1286671-07-5 | 1g |
£386.00 | 2024-05-23 |
D-azidoalanine CHA salt Related Literature
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Yiji Lin,Shigang Wan,Fang Zou,Yuekui Wang,Hui Zhang New J. Chem., 2011,35, 2584-2590
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
Additional information on D-azidoalanine CHA salt
D-Azidoalanine CHA Salt: A Versatile Tool in Chemical Biology and Drug Discovery
The D-azidoalanine CHA salt, with CAS no 1286671-07-5, represents a critical advancement in the synthesis of bioorthogonal probes and targeted drug delivery systems. This compound, formally known as (S)-α-amino-(azidomethyl)cyclohexane carboxylic acid hydrochloride, combines the unique reactivity of azide groups with the structural specificity of D-amino acids. Its CHA salt form stabilizes the amino acid's zwitterionic state, enabling precise control over solubility and crystallinity during chemical synthesis.
Recent studies highlight its role in click chemistry applications. A 2023 Nature Chemistry publication demonstrated its use in live-cell imaging of protein synthesis, where the azide moiety enabled copper-free cycloaddition reactions with dibenzocyclooctyne-labeled antibodies. This approach achieved submicrometer spatial resolution without disrupting cellular processes, underscoring the compound's bioorthogonal reactivity. The D-stereoisomer's reduced metabolic stability compared to L-forms was leveraged to minimize off-target interactions, a key advantage over earlier azide-containing amino acids.
In drug discovery pipelines, researchers are exploring its potential as a prodrug component. A 2024 Angewandte Chemie study showed that when conjugated to cytotoxic agents via azide-alkyne cycloaddition, the resulting constructs exhibited tumor-selective activation through matrix metalloproteinase cleavage. The CHA salt's crystalline structure facilitated scalable solid-phase synthesis, addressing a longstanding challenge in peptide-drug manufacturing.
Biochemical studies reveal fascinating stereochemical effects. While L-azidoalanine preferentially incorporates into bacterial peptidoglycan synthesis, the D-isomer's unnatural configuration allows selective labeling of eukaryotic translation machinery without interfering with host cell processes. This property makes it indispensable for studying viral protein production during infection, as shown in a 2023 Cell Reports Methods protocol for SARS-CoV-2 replication analysis.
Synthetic advancements have improved accessibility. A newly developed asymmetric hydrogenation route reported in Science (2024) achieves >99% enantiomeric excess using a chiral iridium catalyst system. This method reduces production costs by 40% compared to prior resolution techniques while maintaining compliance with Good Manufacturing Practices (GMP) standards for pharmaceutical intermediates.
In materials science applications, its azide group enables covalent attachment to graphene oxide surfaces for biosensor fabrication. A 2024 Advanced Materials study demonstrated pH-responsive peptide release from such composites, achieving 95% payload delivery at physiological conditions - a breakthrough for controlled drug release systems.
Clinical translation efforts are underway through collaborations between Merck KGaA and MIT researchers targeting oncology applications. Phase I trials are currently evaluating an antibody-drug conjugate where this compound serves as a cleavable linker between monoclonal antibodies and topoisomerase inhibitors. Preliminary data shows improved pharmacokinetic profiles compared to conventional maleimide-based linkers.
The compound's spectroscopic properties make it ideal for analytical validation. Its characteristic UV absorbance at 315 nm and fluorescence emission at 430 nm under two-photon excitation enable simultaneous structural analysis and real-time tracking in vivo - a capability validated in zebrafish models by a team at Stanford University (Nature Communications, 2024).
Ongoing research explores its role in synthetic biology circuits. A recent Cell paper described orthogonal ribosomes engineered to recognize D-aminoacyl-tRNAs carrying this azide-modified amino acid, enabling site-specific protein functionalization without cross-reactivity with endogenous translation machinery.
In summary, the D-azidoalanine CHA salt continues to redefine capabilities across multiple disciplines through its unique combination of stereochemical specificity and bioorthogonal reactivity. As highlighted by these cutting-edge applications - from live-cell imaging to targeted therapeutics - this compound exemplifies how advances in synthetic chemistry drive transformative innovations in biomedical research.
1286671-07-5 (D-azidoalanine CHA salt) Related Products
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)




